3,3',3''-((1,3,5-三嗪-2,4,6-三基)三(偶氮二甲基))三苯甲酸

描述

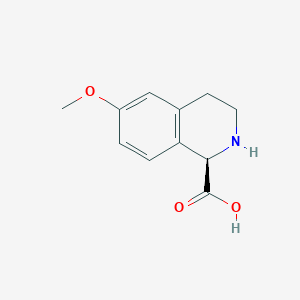

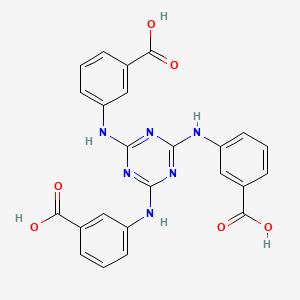

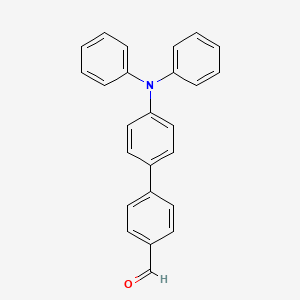

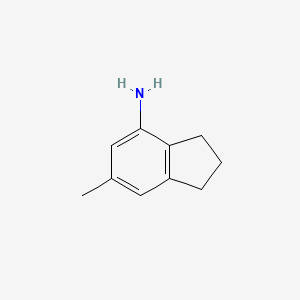

“3,3’,3’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid” is a derivative of 1,3,5-triazine . 1,3,5-Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source is also demonstrated .Molecular Structure Analysis

The molecular structure of 1,3,5-triazines is a six-membered heterocyclic aromatic ring . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines include the trimerization of certain nitriles such as cyanogen chloride or cyanamide . The thermal transformations of 1,3,5-triazines result in planar nets formed by polyconjugated C–N bonds arranged into bundle aggregates .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines include a white crystalline solid appearance and a melting point of 81 to 83 °C . The molecular shape is planar with a zero dipole moment .科学研究应用

吸附和捕获应用

- 碘吸附:Zhao 等人 (2021) 的一项研究使用三嗪三羧酸和稀土金属离子合成了七种同构配合物。其中一种配合物显示出令人印象深刻的碘吸附容量,为 758.72 mg g−1 (Zhao et al., 2021).

光催化活性

- 光催化降解:Wei 等人 (2015) 报道了两种具有显着光催化性质的微孔配合物的合成。这些配合物在紫外和可见光照射下有效分解亚甲蓝,表明在环境保护中具有潜在应用 (Wei et al., 2015).

荧光检测

- 检测六偏磷酸钠:Li 等人 (2017) 开发了一种使用三嗪三苯甲酸的铽(III)配合物的“关闭”荧光检测六偏磷酸钠的方法。该方法被证明简单、灵敏,并成功应用于茶饮料样品 (Li et al., 2017).

金属有机骨架 (MOF)

- MOF 的构建:Wang 等人 (2020) 使用三嗪三苯甲酸合成了一种新型的锌(II) MOF,展示了其在创建具有发光和荧光传感潜在应用的迷人三维结构方面的潜力 (Wang et al., 2020).

药物递送系统

- 药物载体:Dinari 等人 (2020) 探索了用于嵌入治疗剂的共价三嗪基聚合物。这些载体保护药物免于降解并增强了它们的溶解性,在控释药物应用中显示出前景 (Dinari et al., 2020).

作用机制

Mode of Action

The triazine core may be involved in π-π stacking interactions, while the benzoic acid groups may form hydrogen bonds or ionic interactions with the target .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s stability and solubility may be affected by the pH of the environment. Similarly, temperature can influence the compound’s stability and its interactions with its targets.

属性

IUPAC Name |

3-[[4,6-bis(3-carboxyanilino)-1,3,5-triazin-2-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N6O6/c31-19(32)13-4-1-7-16(10-13)25-22-28-23(26-17-8-2-5-14(11-17)20(33)34)30-24(29-22)27-18-9-3-6-15(12-18)21(35)36/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H3,25,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYGUPSTBTUWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)NC4=CC=CC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3177192.png)

![(3-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid](/img/structure/B3177217.png)